2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE
Overview
Description
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-triazole ring, followed by the introduction of the allyl and ethoxyphenyl groups, and finally, the attachment of the cycloheptylacetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as nonlinear optical materials and magnetic compounds.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PYRIDINYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities. The presence of the cycloheptylacetamide moiety enhances its lipophilicity, allowing for better membrane permeability and increased bioavailability. This makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
N-cycloheptyl-2-[[5-(4-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-15-26-21(17-11-13-19(14-12-17)28-4-2)24-25-22(26)29-16-20(27)23-18-9-7-5-6-8-10-18/h3,11-14,18H,1,4-10,15-16H2,2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURYXSYDNQTXON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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